molecular formula C8H18N4 B145278 2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine CAS No. 133907-73-0

2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine

Cat. No. B145278
M. Wt: 170.26 g/mol
InChI Key: LYGGRLTYCRTJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine, commonly known as DMP, is a heterocyclic organic compound with the chemical formula C12H22N2. It is a bicyclic compound that consists of two fused pyrazine rings. DMP is a colorless liquid that is soluble in organic solvents like ethanol and chloroform. DMP is widely used in scientific research for its unique chemical and biological properties.

Mechanism Of Action

The mechanism of action of DMP is not fully understood. However, it has been proposed that DMP exerts its biological activities by modulating various signaling pathways in cells. For example, DMP has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. DMP has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

DMP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DMP has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, DMP has been found to reduce oxidative stress and improve antioxidant capacity in cells.

Advantages And Limitations For Lab Experiments

DMP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. DMP is also soluble in organic solvents, which makes it easy to work with in the lab. However, DMP has some limitations as well. It is a toxic compound that can cause harm to humans and animals if not handled properly. Furthermore, DMP has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the use of DMP in scientific research. One potential application is in the development of new antibacterial and antifungal agents. DMP can serve as a lead compound for the design and synthesis of new compounds with improved biological activity. Furthermore, DMP can be used in the development of new anticancer agents. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy. Additionally, DMP can be used in the development of new anti-inflammatory and antioxidant agents. Its ability to modulate various signaling pathways in cells makes it a valuable tool for studying the mechanisms of inflammation and oxidative stress.

Scientific Research Applications

DMP has been extensively used in scientific research for its diverse biological activities. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. DMP has also been found to have anticancer activity, where it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. Furthermore, DMP has been shown to have anti-inflammatory and antioxidant properties.

properties

CAS RN

133907-73-0

Product Name

2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine

Molecular Formula

C8H18N4

Molecular Weight

170.26 g/mol

IUPAC Name

2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydropyrazino[2,3-b]pyrazine

InChI

InChI=1S/C8H18N4/c1-5-3-9-8-7(11-5)10-4-6(2)12-8/h5-12H,3-4H2,1-2H3

InChI Key

LYGGRLTYCRTJOP-UHFFFAOYSA-N

SMILES

CC1CNC2C(N1)NCC(N2)C

Canonical SMILES

CC1CNC2C(N1)NCC(N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of 148 grams, 2.0 moles, of 1-methylethylenediamine in 150 ml of water was added dropwise 145 grams of 40% aqueous glyoxal (58 grams, 1.0 mole). After the addition was completed, the solution was stirred at 5° C. for one hour, then at room temperature for 5 hours. The solution was evaporated on an open tray, and the resulting semi-solid was stirred in 500 ml of acetonitrile and filtered to give 76 grams (46% of product, m.p. 228°-235° C. (dec). Recrystallization from ethanol gave white crystals, m.p. 246-249 (dec.), literature m.p. 210° C.
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